2-(Diethoxymethyl)benzaldehyde
Overview
Description
2-(Diethoxymethyl)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
2-(2-oxo-3-phenylpropyl)benzaldehydes serve as efficient starting materials for synthesizing 3-phenyl-2-naphthols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, which have applications in the synthesis of complex chemical structures (Martínez et al., 2005).
Functionalized 2H and 13C labeled benzaldehydes, including variants of 2-(Diethoxymethyl)benzaldehyde, are synthesized for use in natural product and pharmaceutical drug development (Boga et al., 2014).
Asymmetric synthesis of compounds such as (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin can be achieved using reactor concepts that ensure high productivity and purity with minimal enzyme consumption (Kühl et al., 2007).
The 2-Hydroxypropyl-β-cyclodextrin polymer effectively facilitates the synthesis of benzaldehyde in water, demonstrating excellent substrate conversion and product selectivity, and can be recycled without loss of activity (Yang & Ji, 2013).
Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance solid-phase organic synthesis by providing high-purity products (Swayze, 1997).
New heterotelechelic PEG-containing benzaldehyde and 2-pyridyldithio end groups have been synthesized using 4-(diethoxymethyl)benzyl alkoxide, highlighting its use in polymer science (Akiyama et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, 3-(Diethoxymethyl)benzaldehyde, suggests that it is a combustible liquid . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition .
Future Directions
Mechanism of Action
Target of Action
It’s known that benzaldehydes, in general, have been found to interact with cellular antioxidation systems .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems . They can act as redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis .
Biochemical Pathways
It’s worth noting that benzaldehydes can disrupt cellular antioxidation systems, which could potentially affect a variety of biochemical pathways related to oxidative stress and cellular defense mechanisms .
Pharmacokinetics
The compound’s molecular weight (20825 g/mol) and its physical properties such as boiling point (160 °C/35 mmHg) and density (1024 g/mL at 25 °C) suggest that it could be absorbed and distributed in the body .
Result of Action
Based on the known effects of benzaldehydes, it can be inferred that the compound may disrupt cellular antioxidation systems, leading to inhibited microbial growth .
Action Environment
It’s worth noting that the compound’s stability could be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
2-(diethoxymethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-8-6-5-7-10(11)9-13/h5-9,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYOOLILMDESPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544842 | |
Record name | 2-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103890-70-6 | |
Record name | 2-(Diethoxymethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103890-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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